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molecular formula C6H11ClO4 B8375078 Carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester

Carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester

Cat. No. B8375078
M. Wt: 182.60 g/mol
InChI Key: SZVYNQQCPDPFQM-UHFFFAOYSA-N
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Patent
US07196103B2

Procedure details

To a solution of 11.9 ml 2-Methoxy-ethanol and 17.98 ml 1-chloroethyl-chloroformate in 200 ml absolute CH2Cl2 13.3 ml pyridine were added at 5–10 ° C. in an argon atmosphere. The mixture was stirred at RT for 5 h and washed successively with 1 N HCl, with an aqueous solution of KHSO4/K2SO4 and water. The organic phase was dried over Na2SO4. After filtration, the solvent was removed in vacuo and the residue purified by destillation. Kp.=88° C. (5.5 mbar). Yield: 22.4 g.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
17.98 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[Cl:6][CH:7]([O:9][C:10](Cl)=[O:11])[CH3:8]>C(Cl)Cl>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:10](=[O:11])[O:9][CH:7]([Cl:6])[CH3:8]

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
COCCO
Name
Quantity
17.98 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with 1 N HCl, with an aqueous solution of KHSO4/K2SO4 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by destillation
CUSTOM
Type
CUSTOM
Details
=88° C. (5.5 mbar)

Outcomes

Product
Details
Reaction Time
5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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